DMTr-LNA-U-3-CED-Phosphoramidite chemical structure and properties
DMTr-LNA-U-3-CED-Phosphoramidite chemical structure and properties
An In-Depth Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-LNA-U-3'-CED-Phosphoramidite is a specialized phosphoramidite (B1245037) building block essential for the chemical synthesis of Locked Nucleic Acid (LNA)-modified oligonucleotides.[1][2] LNA is a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar ring.[3] This "locked" conformation confers unique properties to oligonucleotides, most notably a significant increase in thermal stability and hybridization affinity when bound to complementary DNA or RNA strands.[4][5] These characteristics make LNA-modified oligonucleotides powerful tools in various research, diagnostic, and therapeutic applications, including antisense therapy, SNP genotyping, and in situ hybridization probes.[4][]
This guide provides a comprehensive overview of the chemical structure, properties, and utilization of DMTr-LNA-U-3'-CED-Phosphoramidite in automated oligonucleotide synthesis.
Chemical Structure
The structure of DMTr-LNA-U-3'-CED-Phosphoramidite can be deconstructed into three key functional components:
-
The LNA Uridine (B1682114) Core: The central part of the molecule is a uridine nucleoside modified with a methylene bridge between the 2'-oxygen and the 4'-carbon. This linkage creates a bicyclic structure that locks the ribose in an RNA-like, A-type duplex conformation. This pre-organization of the sugar moiety is the primary reason for the high hybridization affinity of LNA oligonucleotides.[5]
-
The 5'-O-Dimethoxytrityl (DMTr) Group: The 5'-hydroxyl group of the LNA-uridine sugar is protected by a dimethoxytrityl (DMTr) group.[7] This acid-labile protecting group is crucial for solid-phase synthesis, preventing the 5'-hydroxyl from participating in unwanted side reactions during the phosphoramidite coupling step. It is removed ("detritylation" or "deblocking") at the beginning of each synthesis cycle to allow the addition of the next nucleotide.[7]
-
The 3'-O-CED-Phosphoramidite Group: The 3'-hydroxyl group is modified with a (2-Cyanoethyl-N,N-diisopropyl)phosphoramidite (CED-Phosphoramidite) moiety. This is the reactive group that, upon activation by an agent like tetrazole or 4,5-dicyanoimidazole, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support.[7][8] The 2-cyanoethyl group serves as a base-labile protecting group for the phosphorus atom.[7]
Physicochemical and Handling Properties
Proper handling and storage are critical for maintaining the reactivity and purity of the phosphoramidite.
| Property | Value | Reference |
| Chemical Formula | C40H47N4O9P | [1] |
| Molecular Weight | 758.80 g/mol | [1][9] |
| CAS Number | 206055-76-7 | [1] |
| Appearance | Solid | [10] |
| Storage Condition | -20°C under an inert atmosphere | [1][2] |
| Shipping Condition | Ambient Temperature | [1][2] |
| Solubility | Soluble in anhydrous acetonitrile (B52724) | [4] |
| Stability | LNA phosphoramidites are noted to be highly stable in acetonitrile solution. | [8] |
Application in Oligonucleotide Synthesis
DMTr-LNA-U-3'-CED-Phosphoramidite is designed for use in standard automated solid-phase oligonucleotide synthesis following the phosphoramidite method.[4][7] The process involves a repeated cycle of four main chemical reactions to add one nucleotide at a time to the growing chain. While the overall process is standard, the steric hindrance of the LNA monomer necessitates adjustments to the protocol.[4]
The Synthesis Cycle
The incorporation of an LNA-U monomer using this reagent follows a four-step cycle, which is visualized in the diagram below.
Caption: The four-step phosphoramidite cycle for incorporating an LNA-U monomer.
Experimental Protocols
The following section outlines a generalized protocol for using DMTr-LNA-U-3'-CED-Phosphoramidite on an automated DNA/RNA synthesizer. Specific parameters may need optimization based on the synthesizer model and sequence context.
Reagent Preparation
-
Phosphoramidite Solution: Dissolve the DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile to the standard concentration recommended by the synthesizer manufacturer (e.g., 0.1 M). Ensure the solvent is truly anhydrous to prevent reagent degradation.
-
Activator: Use a standard activator solution, such as tetrazole or 4,5-dicyanoimidazole.[8]
-
Other Reagents: Use standard capping, oxidation, and deblocking solutions as per the instrument's default protocols.
Synthesis Cycle Parameters
Due to the increased steric bulk of the LNA monomer compared to standard DNA phosphoramidites, extended reaction times are required for the coupling and oxidation steps to ensure high efficiency.[4]
| Step | Reagents | Recommended Time | Purpose |
| Deblocking | Trichloroacetic Acid in Dichloromethane | Standard (e.g., 60-90s) | Removes the 5'-DMTr group from the solid-support-bound oligonucleotide chain. |
| Coupling | LNA-U Phosphoramidite + Activator | 180 - 250 seconds | Couples the LNA-U phosphoramidite to the free 5'-OH group of the growing chain.[4] |
| Capping | Acetic Anhydride, N-Methylimidazole | Standard (e.g., 20-30s) | Acetylates any unreacted 5'-OH groups to prevent the formation of deletion mutants. |
| Oxidation | Iodine/Water/Pyridine | 45 seconds | Oxidizes the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester.[4] |
Post-Synthesis Cleavage and Deprotection
-
Cleavage from Support: After the final sequence is assembled, the oligonucleotide is cleaved from the solid support using a standard concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
Base and Phosphate Deprotection: The same ammonium hydroxide treatment also removes the protecting groups from the phosphate backbone (2-cyanoethyl group). The uracil (B121893) base in LNA-U does not require protection.[7] Standard deprotection protocols are generally sufficient.[4]
-
Caution: If other LNA bases with exocyclic amine protection are used in the same sequence (e.g., Me-Bz-C-LNA), avoid using methylamine (B109427) for deprotection as it can cause unwanted side modifications.[4]
-
Purification and Analysis
-
LNA-containing oligonucleotides can be purified and analyzed using the same standard methods employed for DNA and RNA, such as HPLC (High-Performance Liquid Chromatography) and gel electrophoresis.[4] They are soluble in water.[4]
Conclusion
DMTr-LNA-U-3'-CED-Phosphoramidite is a critical reagent for the synthesis of high-affinity oligonucleotides. Its unique bicyclic structure enhances thermal stability and target binding, making it invaluable for the development of advanced molecular probes and potential therapeutics. Successful incorporation requires minor but crucial modifications to standard automated synthesis protocols, primarily extended coupling and oxidation times. With careful handling and optimized synthesis conditions, this phosphoramidite enables the reliable production of LNA-modified oligonucleotides for a wide range of scientific applications.
References
- 1. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]
- 2. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DMTr-LNA-G(iBu)-3'-CED-phosphoramidite | CymitQuimica [cymitquimica.com]
